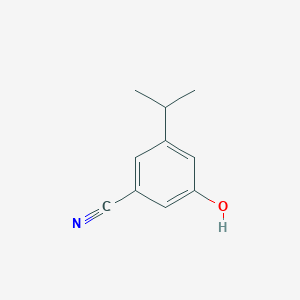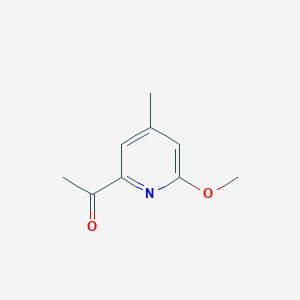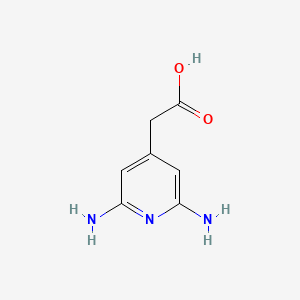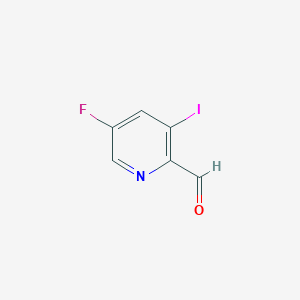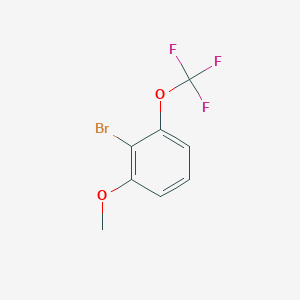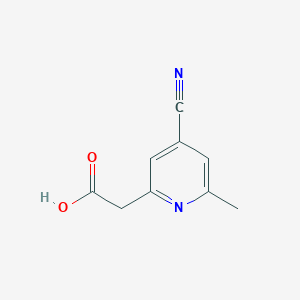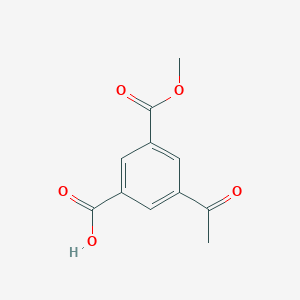
3-Acetyl-5-(methoxycarbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-(methoxycarbonyl)benzoic acid: is an organic compound with a molecular formula of C11H10O4. It is a derivative of benzoic acid, featuring both an acetyl group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Acetyl-5-(methoxycarbonyl)benzoic acid typically begins with commercially available starting materials such as 3-acetylbenzoic acid and methanol.
Esterification Reaction: The methoxycarbonyl group can be introduced via an esterification reaction. This involves reacting 3-acetylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Acetyl-5-(methoxycarbonyl)benzoic acid can undergo oxidation reactions, where the acetyl group can be converted to a carboxyl group, forming 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction: The compound can also undergo reduction reactions, where the acetyl group can be reduced to an alcohol group, forming 3-(hydroxyethyl)-5-(methoxycarbonyl)benzoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation Product: 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction Product: 3-(hydroxyethyl)-5-(methoxycarbonyl)benzoic acid.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: 3-Acetyl-5-(methoxycarbonyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In catalytic reactions, it can coordinate with metal centers, influencing the reactivity and selectivity of the catalyst.
Vergleich Mit ähnlichen Verbindungen
3-Acetylbenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
5-(Methoxycarbonyl)benzoic acid: Lacks the acetyl group, affecting its reactivity and applications.
3,5-Diacetylbenzoic acid: Contains two acetyl groups, which can lead to different reactivity and applications.
Uniqueness: 3-Acetyl-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both acetyl and methoxycarbonyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H10O5 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
3-acetyl-5-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)7-3-8(10(13)14)5-9(4-7)11(15)16-2/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
WGXMUNJAWJAHDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



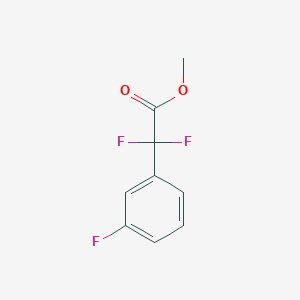
![[6-Acetyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14852424.png)
